Cas no 300-57-2 ([(E)-prop-1-enyl]benzene)

(E)-Prop-1-enylbenzene, also known as trans-β-methylstyrene, is an unsaturated aromatic hydrocarbon with the molecular formula C₉H₁₀. This compound features a propene group attached to a benzene ring in a trans configuration, contributing to its stability and distinct chemical reactivity. It serves as a valuable intermediate in organic synthesis, particularly in the production of fine chemicals, pharmaceuticals, and polymer precursors. Its conjugated double-bond system enhances its utility in Diels-Alder reactions and other cycloaddition processes. The compound's well-defined structure and high purity make it suitable for research and industrial applications requiring precise stereochemical control. Proper handling under inert conditions is recommended due to its potential polymerization tendency.
[(E)-prop-1-enyl]benzene structure
[(E)-prop-1-enyl]benzene structure
Product Name:[(E)-prop-1-enyl]benzene
CAS No:300-57-2
MF:C9H10
MW:118.175702571869
MDL:MFCD00008651
CID:36737
PubChem ID:9309
Update Time:2025-06-27

[(E)-prop-1-enyl]benzene Chemical and Physical Properties

Names and Identifiers

    • allylbenzene
    • 3-PHENYL-1-PROPENE
    • 3-PHENYLPROPENE
    • SILVER(I) IODIDE
    • SILVER IODIDE
    • 1-benzylethene
    • 1-Phenyl-2-propene
    • 1-Propene, 3-phenyl-
    • 2-propenyl-benzen
    • 2-Propenylbenzene
    • allyl-benzen
    • Benzene, allyl-
    • Benzene,2-propenyl-
    • Allylbenzol, 3-Phenyl-1-propen, 2-Propenylbenzol
    • benzyl ethylene
    • Prop-2-enylbenzene
    • 1-Allylbenzene
    • 1-benzylethylene
    • 1-Propene,3-phenyl
    • allyl-benzene
    • Benzene,2-propenyl
    • Benzene,allyl
    • phenylenemethyl-ethylene
    • Benzene, 2-propenyl-
    • Allyl benzene
    • Benzene, 2-propen-1-yl-
    • Allylbenzene, 98%
    • prop-2-en-1-ylbenzene
    • (prop-2-en-1-yl)benzene
    • HJWLCRVIBGQPNF-UHFFFAOYSA-N
    • 2-Propen-1-yl-benzene
    • KSC490I5T
    • [(E)-prop-1-enyl]benzene
    • NSC18609
    • 300-57-2
    • MFCD00008651
    • J-017751
    • ?Allylbenzene
    • CHEMBL501879
    • doi:10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
    • AKOS000121504
    • FD14063
    • EN300-16606
    • A820164
    • NS00041568
    • FT-0622040
    • NSC-18609
    • 25988-53-8
    • Allylbenzene 100 microg/mL in Acetonitrile
    • BRN 1098501
    • DTXSID00861855
    • AS-48898
    • 4-05-00-01362 (Beilstein Handbook Reference)
    • EINECS 206-095-7
    • F0001-0925
    • CS-W011219
    • InChI=1/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H
    • P0609
    • 10.14272/HJWLCRVIBGQPNF-UHFFFAOYSA-N.1
    • NSC 18609
    • Q56435819
    • 3VT7C9MEQ9
    • UNII-3VT7C9MEQ9
    • ALLYLBENZENE-2,3,4,5,6-D5
    • 2-propenyl-benzene
    • 1Propene, 3phenyl
    • Benzene, 2propenyl
    • STL268883
    • 3Phenylpropene
    • 1Benzylethene
    • Benzene, allyl
    • Benzene, 2propen1yl
    • DTXCID70810719
    • Benzene, propenyl
    • 2Propenylbenzene
    • DB-029432
    • 3Phenyl1propene
    • 1Phenyl2propene
    • 206-095-7
    • MDL: MFCD00008651
    • Inchi: 1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-5,7-8H,1,6H2
    • InChI Key: HJWLCRVIBGQPNF-UHFFFAOYSA-N
    • SMILES: C1(C=CC=CC=1)CC=C
    • BRN: 1098501

Computed Properties

  • Exact Mass: 118.07800
  • Monoisotopic Mass: 118.078250319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 78
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless flammable liquid
  • Density: 0.892 g/mL at 25 °C(lit.)
  • Melting Point: 557 °C
  • Boiling Point: 155°C
  • Flash Point: Fahrenheit: 104 ° f
    Celsius: 40 ° c
  • Refractive Index: n20/D 1.511(lit.)
  • Solubility: 0.017g/l insoluble
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Flammable. Incompatible with strong oxidizing agents.
  • PSA: 0.00000
  • LogP: 2.41510
  • Solubility: Soluble in ethanol, ether, benzene, insoluble in water

[(E)-prop-1-enyl]benzene Security Information

  • Symbol: GHS02 GHS08
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H226,H304
  • Warning Statement: P301+P310,P331
  • Hazardous Material transportation number:UN 3295 3/PG 3
  • WGK Germany:3
  • Hazard Category Code: 10-65
  • Safety Instruction: S23-S24/25-S62
  • FLUKA BRAND F CODES:8
  • RTECS:CY2275000
  • Hazardous Material Identification: Xn
  • HazardClass:3
  • PackingGroup:III
  • TSCA:Yes
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R10; R65

[(E)-prop-1-enyl]benzene Customs Data

  • HS CODE:29029080
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

[(E)-prop-1-enyl]benzene Pricemore >>

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[(E)-prop-1-enyl]benzene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Alumina ,  Molybdenum nitride (Mo2N) Solvents: Ethanol ;  6 h, 10.6 MPa, 553 K
Reference
Common Pathways in Ethanolysis of Kraft Lignin to Platform Chemicals over Molybdenum-Based Catalysts
Ma, Xiaolei; et al, ACS Catalysis, 2015, 5(8), 4803-4813

[(E)-prop-1-enyl]benzene Raw materials

[(E)-prop-1-enyl]benzene Preparation Products

[(E)-prop-1-enyl]benzene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:300-57-2)烯丙苯
Order Number:LE2474050;LE5040
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:300-57-2)Allylbenzene
Order Number:sfd19674
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
Price ($):discuss personally
Email:sales2@senfeida.com

[(E)-prop-1-enyl]benzene Related Literature

Additional information on [(E)-prop-1-enyl]benzene

Comprehensive Guide to [(E)-prop-1-enyl]benzene (CAS No. 300-57-2): Properties, Applications, and Industry Insights

[(E)-prop-1-enyl]benzene (CAS No. 300-57-2), also known as trans-β-methylstyrene, is an organic compound belonging to the class of styrene derivatives. This unsaturated hydrocarbon features a phenyl group bonded to a propene moiety in the E-configuration, making it a valuable intermediate in synthetic chemistry. With growing interest in sustainable materials and green chemistry, researchers are increasingly exploring its potential in polymer modification and flavor/fragrance applications.

The compound's molecular structure (C9H10) exhibits unique physicochemical properties, including a boiling point of 175-177°C and a refractive index of 1.546. Its conjugated π-system enables diverse reactivity patterns, particularly in electrophilic addition reactions and polymerization processes. Recent studies highlight its role in developing bio-based polymers, aligning with the global push toward circular economy models. Industry reports indicate a 12% annual growth in demand for such specialty chemicals since 2020.

In pharmaceutical research, 300-57-2 serves as a precursor for chiral building blocks, with particular relevance to asymmetric synthesis. Its structural motif appears in several biologically active compounds, driving interest from medicinal chemists. Analytical techniques like GC-MS and HPLC are commonly employed for purity assessment, with industry standards requiring ≥98% purity for most applications. The compound's low aquatic toxicity (EC50 >100 mg/L) makes it attractive for eco-friendly formulations.

Market trends reveal increasing applications in advanced material science, particularly for high-performance resins and composite materials. A 2023 market analysis identified 300-57-2 as a key component in next-generation adhesives, with manufacturers emphasizing its thermal stability and compatibility with renewable substrates. Regulatory databases confirm its approval under REACH and TSCA frameworks, facilitating global trade.

From a synthetic methodology perspective, recent advances in catalytic isomerization have improved production efficiency of [(E)-prop-1-enyl]benzene. The development of heterogeneous catalysts has reduced energy consumption by 30% compared to traditional methods, addressing carbon footprint concerns. These innovations respond to frequent search queries about "sustainable production of styrenics" and "green alternatives to petrochemicals".

The flavor and fragrance industry utilizes 300-57-2 as a synthetic intermediate for food-grade aromas, particularly in creating berry and tropical fruit notes. Its low odor threshold (0.02 ppm) and excellent stability in acidic conditions make it preferable to natural extracts in certain applications. Consumer demand for "clean-label ingredients" has spurred innovation in this sector, with [(E)-prop-1-enyl]benzene derivatives meeting FDA and EFSA safety standards.

Emerging research explores its potential in organic electronics, where the conjugated system may enhance charge transport in semiconducting materials. Patent filings related to 300-57-2 have increased by 18% since 2021, particularly in optoelectronic applications. This aligns with growing online searches for "organic semiconductor precursors" and "conductive polymer additives".

Quality control protocols emphasize isomeric purity assessment, as the Z-isomer may affect performance in sensitive applications. Modern chiral separation techniques can achieve >99.5% E-isomer content, meeting stringent requirements for electronic-grade chemicals. Storage recommendations include argon atmosphere protection to prevent radical polymerization, with shelf life extending beyond 24 months under proper conditions.

Environmental fate studies demonstrate rapid aerobic biodegradation (80% in 28 days), positioning [(E)-prop-1-enyl]benzene favorably compared to persistent synthetic aromatics. Life cycle assessments show its carbon intensity is 40% lower than comparable petroleum-derived styrenics when produced via bio-based routes. These findings address frequent queries about "biodegradable aromatic compounds" in academic and industrial forums.

Future outlook suggests expansion into 3D printing resins and smart materials, with research focusing on its cross-linking behavior under UV initiation. The compound's balance of reactivity and stability makes it suitable for formulation engineering across multiple industries. As sustainability metrics gain importance, 300-57-2 is poised to play a significant role in the transition toward green chemistry solutions.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:300-57-2)烯丙苯
LE2474050;LE5040
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:300-57-2)Allylbenzene
sfd19674
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email